
Semaxanib
概要
説明
セマクシニブは、SU5416としても知られており、血管内皮増殖因子受容体チロシンキナーゼの合成阻害剤です。これは、SUGENによって潜在的な癌治療薬として設計されました。 この化合物は、血管新生(新しい血管の形成プロセス)において重要な役割を果たすFlk-1/KDR血管内皮増殖因子受容体チロシンキナーゼの強力かつ選択的な阻害剤として知られています .
準備方法
セマクシニブの合成には、2,4-ジメチルピロールに対するヴィルスマイアー・ハーク反応が関与し、アルデヒド中間体が生成されます。 この中間体は、塩基の存在下でオキシンドールとのノエナゲル縮合を受け、セマクシニブが生成されます . 反応条件は、通常、ジメチルホルムアミドまたはテトラヒドロフランなどの非プロトン性溶媒中で、水素化ナトリウムまたはtert-ブトキシドカリウムなどの強塩基を使用することを含みます .
化学反応の分析
セマクシニブは、以下を含むさまざまな化学反応を受けます。
酸化: セマクシニブは、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 異なる還元誘導体を形成するために還元することができます。
置換: セマクシニブは、その官能基の1つが別の基に置換される置換反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます. これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
化学: チロシンキナーゼ阻害の研究のためのモデル化合物として使用されます。
生物学: セマクシニブは、血管内皮増殖因子の血管新生における役割を調査するために使用されます。
医学: 血管新生を阻害することにより、癌を治療するための治療薬として研究されてきました。
科学的研究の応用
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.
Biology: Semaxanib is used to investigate the role of vascular endothelial growth factor in angiogenesis.
Medicine: It has been explored as a therapeutic agent for treating cancers by inhibiting angiogenesis.
Industry: This compound is used in the development of new antiangiogenic drugs
作用機序
セマクシニブは、血管内皮増殖因子受容体チロシンキナーゼを選択的に阻害することにより効果を発揮します。この阻害は、血管新生に関与するシグナル伝達経路をブロックし、腫瘍に栄養素を供給する新しい血管の形成を防ぎます。 セマクシニブの分子標的には、Flk-1/KDR受容体があり、そのメカニズムは、受容体のATP結合部位に結合し、そのキナーゼ活性を阻害することを含みます .
類似の化合物との比較
セマクシニブは、スニチニブ、ソラフェニブ、バタラニブなどの他のチロシンキナーゼ阻害剤と比較されます。これらの化合物はすべて血管内皮増殖因子受容体を阻害しますが、セマクシニブはFlk-1/KDR受容体の特異的な阻害においてユニークです。 さらに、セマクシニブはこれらの阻害剤の中で最も低い親油性を持ち、その物理化学的特性において際立っています .
類似の化合物
- スニチニブ
- ソラフェニブ
- バタラニブ
- バンデタニブ
- AEE 788
- CP-547632
類似化合物との比較
Semaxanib is compared with other tyrosine kinase inhibitors such as sunitinib, sorafenib, and vatalanib. While all these compounds inhibit the vascular endothelial growth factor receptor, this compound is unique in its specific inhibition of the Flk-1/KDR receptor. Additionally, this compound has the lowest lipophilicity among these inhibitors, making it distinct in terms of its physicochemical properties .
Similar Compounds
- Sunitinib
- Sorafenib
- Vatalanib
- Vandetanib
- AEE 788
- CP-547632
生物活性
Semaxanib, also known as SU5416, is a synthetic small molecule that functions primarily as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This compound was developed with the intention of treating various types of cancer, particularly by targeting angiogenesis—the process through which new blood vessels form from pre-existing ones. This biological activity is crucial in tumor growth and metastasis, making VEGFR2 a significant target in cancer therapy.
This compound selectively inhibits the Flk-1/KDR receptor, which is integral to the VEGF signaling pathway. By blocking this pathway, this compound aims to reduce angiogenesis and consequently inhibit tumor growth. The inhibition of VEGFR2 has been shown to decrease vascular density in tumors and reduce metastases in preclinical studies .
Key Features of this compound
- Target : VEGFR2 (Flk-1/KDR)
- Mechanism : Inhibition of angiogenesis
- Development Stage : Primarily studied in clinical trials but not approved for general use.
Phase I Studies
In a Phase I clinical trial, this compound was administered to patients with solid tumors to assess its safety and pharmacokinetics. The study involved 27 patients who received escalating doses of the drug via intravenous infusion. The results indicated that this compound was well tolerated at doses up to 145 mg/m², with common side effects including headache and thrombosis .
Pharmacokinetics
The pharmacokinetic profile showed rapid distribution and clearance, with a large volume of distribution indicating extensive tissue penetration. The drug exhibited linear kinetics across the studied dose range .
Phase II Studies
A subsequent Phase II study focused on patients with advanced soft tissue sarcomas. Despite being relatively well tolerated, the study found no significant antitumor activity. The median progression-free survival was only 1.8 months, and no objective tumor responses were observed . Notably, patients with high baseline urine VEGF levels exhibited shorter survival rates .
Efficacy in Specific Cancers
This compound demonstrated preliminary antitumor efficacy in renal cell carcinoma (RCC) and mesothelioma during early trials but failed to show significant clinical benefits in larger Phase III studies for colorectal cancer .
Summary of Clinical Trials
Study Phase | Patient Population | Dose (mg/m²) | Median PFS (months) | Median OS (months) | Key Findings |
---|---|---|---|---|---|
Phase I | Solid tumors | 145 | N/A | N/A | Well tolerated; common side effects included headache and thrombosis. |
Phase II | Soft tissue sarcoma | 145 | 1.8 | 22.8 | No objective tumor responses; shorter survival linked to high urine VEGF levels. |
Phase III | Colorectal cancer | Varies | N/A | N/A | Failed to show clinical benefit compared to standard therapies. |
Biological Activity Beyond Cancer
Interestingly, recent studies have suggested that this compound may possess neuroprotective properties. Research indicated that it could prevent neuronal apoptosis induced by toxic agents in vitro and in vivo models . This unexpected finding opens avenues for exploring this compound's potential applications beyond oncology.
特性
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194413-58-6, 204005-46-9 | |
Record name | Semaxanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semaxanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU 5416 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMAXANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。